molecular formula C7H10N2O2 B2600097 4-Amino-1-oxa-3-azaspiro[4.4]non-3-en-2-one CAS No. 1692817-87-0

4-Amino-1-oxa-3-azaspiro[4.4]non-3-en-2-one

Cat. No. B2600097
CAS RN: 1692817-87-0
M. Wt: 154.169
InChI Key: DSSBTQQMCDOFFL-UHFFFAOYSA-N
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Description

“4-Amino-1-oxa-3-azaspiro[4.4]non-3-en-2-one” is a chemical compound with the CAS Number: 1498492-55-9 . It has a molecular weight of 140.19 .


Molecular Structure Analysis

The molecule contains a total of 43 bonds, including 19 non-H bonds, 2 multiple bonds, and 2 double bonds. It also features 1 five-membered ring, 1 twelve-membered ring, 1 amidine derivative, and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Synthesis of Biologically Valuable Derivatives

A novel and convenient strategy has been described for the conversion of N, N′-disubstituted thioureas and acryloyl chloride into highly biologically valuable imino-1,3-thiazinan-4-one derivatives . The synthesis proceeds through a process with good yield promoted by an electrogenerated base obtained with high current efficiency .

Interaction with CB1 and 11 βHSD1 Molecules

Based on structure–activity relationship studies, suitable targets like G-protein coupled (CB1) cannabinoid receptor and human 11 beta-hydroxysteroid dehydrogenase type 1 (11 βHSD1) have been found for this synthesized molecule . Molecular docking studies were carried out to understand the binding interaction mechanism .

Anticancer Activity

A series of 1-oxa-4-azaspiro [4.5]deca-6,9-diene-3,8-dione derivatives were synthesized and their anticancer activity was evaluated . Preliminary results showed that these compounds have moderate to potent activity against human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa cancer cell lines .

Synthesis of 1,3,4-Oxadiazoles

An unparalleled copper (I)-catalyzed synthesis of 1,3,4-oxadiazoles from tertiary amines in one step has been described . This method offered several notable advantages, including ligands-free, exceptional productivity and a high functional group tolerance .

Antitumor Activity of 1,3,4-Oxadiazoles

The preliminary biological evaluation demonstrated that compound 4f inhibited hepatoma cells efficiently, suggesting potentially broad applications of the approach for synthesis and medicinal chemistry .

Role in Receptor Tyrosine Kinase (RTK)

Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2) plays a role in receptor tyrosine kinase (RTK), neurofibromin-1 (NF-1), and Kirsten rat sarcoma virus (KRAS) mutant-driven cancers, as well as in RTK-mediated resistance .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4-amino-1-oxa-3-azaspiro[4.4]non-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-5-7(3-1-2-4-7)11-6(10)9-5/h1-4H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSBTQQMCDOFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=NC(=O)O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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